molecular formula C7H8 B057166 Spiro[2.4]hepta-4,6-diene CAS No. 765-46-8

Spiro[2.4]hepta-4,6-diene

Cat. No.: B057166
CAS No.: 765-46-8
M. Wt: 92.14 g/mol
InChI Key: KPDOKSJMJMDRQA-UHFFFAOYSA-N
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Description

Spiro[2.4]hepta-4,6-diene: is a unique organic compound characterized by its spirocyclic structure, which consists of a cyclopropane ring fused to a cycloheptadiene ring.

Mechanism of Action

Target of Action

Spiro[2.4]hepta-4,6-diene is a chemical compound that has been the subject of various studies

Mode of Action

The mode of action of Spiro[2It’s known that the compound can undergo various chemical transformations , but how these transformations relate to interactions with biological targets is not clear

Biochemical Pathways

The biochemical pathways affected by Spiro[2The compound has been used in organic synthesis , suggesting it may interact with various biochemical pathways.

Result of Action

The molecular and cellular effects of Spiro[2As a compound used in organic synthesis , it’s likely to have diverse effects depending on the context of its use. More research is needed to elucidate these effects.

Action Environment

It’s worth noting that the compound is air-sensitive and should be handled under argon .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[2.4]hepta-4,6-diene was first reported in 1955 by Levina et al. through the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . Another notable method involves the reaction of diazocyclopentadiene with unsaturated compounds, which was developed by Moss in 1965 . This method allows for the synthesis of a wide variety of this compound derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of advanced catalytic systems and continuous flow reactors has further enhanced the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: Spiro[2.4]hepta-4,6-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides, alcohols, and various substituted spirocyclic compounds .

Scientific Research Applications

Chemistry: Spiro[2.4]hepta-4,6-diene is used as a versatile building block in organic synthesis. It serves as a precursor for the synthesis of prostaglandin analogs and other biologically active compounds .

Biology and Medicine: The compound has been investigated for its potential use in the development of new medicinal preparations, including insecticides and pharmaceuticals . Its unique structure allows for the exploration of novel biological activities and therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the synthesis of polymeric materials and other high-value chemicals. Its spirocyclic structure imparts desirable properties to the resulting materials, making it valuable in various industrial applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ring size and the resulting strain in the spirocyclic system. This strain contributes to its high reactivity and the ability to participate in a wide range of chemical reactions. The compound’s versatility as a building block in organic synthesis further distinguishes it from other similar compounds .

Properties

IUPAC Name

spiro[2.4]hepta-4,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-2-4-7(3-1)5-6-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDOKSJMJMDRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227305
Record name Spiro(2,4)hepta-4,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-46-8
Record name Spiro(2,4)hepta-4,6-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro(2,4)hepta-4,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[2.4]hepta-4,6-diene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of spiro[2.4]hepta-4,6-diene?

A1: this compound has a molecular formula of C7H8 and a molecular weight of 92.14 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: While specific spectroscopic data isn't provided in the abstracts, several papers mention characterization using NMR and IR spectroscopy for this compound and its derivatives. [, , , , , , ]

Q3: What is the significance of the this compound system in organic synthesis?

A: Spiro[2.4]hepta-4,6-dienes serve as valuable building blocks in organic synthesis. Their strained cyclopropane ring readily undergoes ring-opening reactions, leading to diverse functionalized cyclopentadienyl derivatives. [, , , , , , , ]

Q4: How does this compound react with molybdenum(II) indenyl compounds?

A: The reaction outcome depends on the substitution pattern of the indenyl ligand. While unsubstituted or less sterically hindered indenyl molybdenum(II) compounds lead to ansa-molybdenocenes through ring-opening, bulky substituents on the indenyl ligand can block this pathway, yielding η4-bonded this compound molybdenum complexes. []

Q5: Can this compound undergo Diels-Alder reactions?

A: Yes, this compound acts as a diene in Diels-Alder reactions. It reacts with various dienophiles like maleic anhydride, 2-chloroacrylonitrile, and tetracyanoethylene, forming spiro tricyclic compounds and other cycloadducts. [, , , , , ]

Q6: What is the role of this compound in the synthesis of ferrocenes?

A: this compound is a key precursor for synthesizing diverse 1,1′-disubstituted ferrocenes. Nucleophilic ring-opening of the cyclopropane by reagents like lithium amides, followed by reaction with iron(II) chloride, yields functionalized ferrocenes. [, , ]

Q7: How does the presence of substituents on this compound influence its reactivity?

A: Substituents on the this compound system can significantly impact its reactivity. For instance, a methyl group at the 1-position hinders the cyclopropane ring opening, while a vinyl group at the same position promotes it. []

Q8: What is the significance of the reaction of this compound with lithium arsenides?

A: This reaction provides a convenient one-pot synthesis of multi-electron ligands for transition metals. The lithium arsenides induce ring-opening of this compound, generating bidentate or tridentate ligands that can coordinate to metals like iron, forming complexes like ferrocenophanes. []

Q9: How does triphenylphosphine interact with this compound derivatives?

A: Triphenylphosphine reduces saturated endoperoxides derived from this compound, yielding products arising from deoxygenation and subsequent carbocation formation. This reaction involves mechanisms like SN1, allyl shifts, and cyclopropylcarbinyl-cyclobutyl rearrangements. []

Q10: Are there any applications of this compound-derived complexes in catalysis?

A: Yes, cationic half-sandwich ruthenium(II) complexes incorporating chiral cyclopentadienylphosphane ligands derived from this compound demonstrate catalytic activity in the redox isomerization of geraniol to citronellal and aldol-type C-C coupling reactions. []

Q11: Have computational methods been applied to study this compound and its derivatives?

A: Yes, DFT calculations have been used to investigate the mechanism of cyclopentadieneone formation from this compound-derived nitrones. The calculations support a concerted yet highly asynchronous pathway for the cyclizations. []

Q12: Are there applications of this compound in material science?

A: this compound can be used to create crosslinked hydrogels via Diels-Alder reactions. Careful selection of the dienophile can tune the mechanical properties and degradation rates of the resulting hydrogels. []

Q13: Are there continuous processes developed for synthesizing this compound?

A: Yes, a continuous process for the phase-transfer-catalyzed bisalkylation of cyclopentadiene with 1,2-dichloroethane has been developed, enabling the safer and more efficient synthesis of this compound. []

Q14: What is the historical significance of research on spiro[2.4]hepta-4,6-dienes?

A: Research on spiro[2.4]hepta-4,6-dienes has significantly advanced the understanding of strained ring systems, organometallic chemistry, and synthetic methodologies. The development of new synthetic routes, exploration of their reactivity, and applications in catalysis and material science mark significant milestones in this field. [, , ]

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